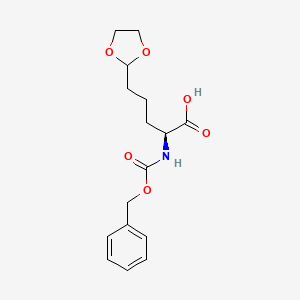

Cbz-L-allysine ethylene acetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cbz-L-allysine ethylene acetal is a chemical compound with the molecular formula C16H21NO6 . It is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of allysine-bis-p-naphthol derivative, which is related to L-Allysine ethylene acetal, involves heating L-Allysine ethylene acetal (25 mg, 0.13 mmol) in 6N HCl (10 mL) containing 2-naphthol-7-sulfonate (325 mg, 1.32 mmol) at 110 °C for 24 hours . The reaction is then cooled to room temperature, neutralized with 6 N NaOH, filtered, and purified by preparative HPLC to yield a pale brown solid .Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Scientific Research Applications

Key Intermediate in ACE and NEP Inhibitors

Cbz-L-allysine ethylene acetal is crucial in the synthesis of angiotension-I converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors, which are significant in clinical trials. An efficient synthetic route to this compound, starting from crotonaldehyde, has been developed combining hydroformylation and biocatalysis technologies. This process has led to large-scale commercial manufacturing (Cobley et al., 2011).

In Synthesis of Protected Homoallylic Amines

The compound plays a role in the efficient catalytic four-component synthesis of Cbz-protected homoallylic amines, facilitated by iron(II) sulfate heptahydrate as an environmentally friendly catalyst (Song et al., 2007).

Stereoselective Total Synthesis of Epiquinamide

This compound is utilized in the stereoselective total synthesis of (+)-epiquinamide, a novel quinolizidine alkaloid. Key steps include a highly diastereoselective N-acyliminium ion allylation and a ring-closing metathesis reaction (Wijdeven et al., 2005).

In Photoinitiating Systems

The compound is also explored in the development of photoinitiating systems. Cyclic acetals, including derivatives of this compound, are used as coinitiators in bimolecular photoinitiating systems for UV photopolymerization of certain acrylates (Shi et al., 2007).

Mechanism of Action

Target of Action

Cbz-L-allysine ethylene acetal is primarily targeted towards lysine derivatives . Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.

Mode of Action

As a lysine derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Pathways

Given its role as a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism .

Result of Action

As a lysine derivative, it may influence various physiological processes, including protein synthesis, hormone secretion, and metabolic regulation .

properties

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBOEVIPNQUBFK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)